N,N'-Bis-(4-amino-2-chloro-phenyl)-isophthalamide
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Overview
Description
N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide is a chemical compound with the molecular formula C20H16Cl2N4O2 It is known for its unique structure, which includes two amino groups and two chloro groups attached to a phenyl ring, connected through an isophthalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide typically involves the reaction of 4-amino-2-chloroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide: Similar structure but with a terephthalamide linkage instead of isophthalamide.
N,N’-Bis-(4-amino-2-methyl-phenyl)-isophthalamide: Similar structure but with methyl groups instead of chloro groups.
N,N’-Bis-(4-amino-2-fluoro-phenyl)-isophthalamide: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide is unique due to the presence of both amino and chloro groups, which provide a balance of reactivity and stability. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-N,3-N-bis(4-amino-2-chlorophenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)4-6-17(15)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYOQRMILJMKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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